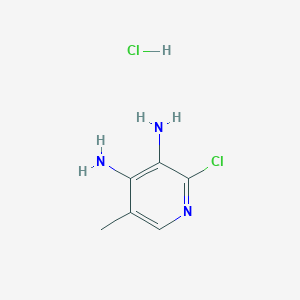
N-(propan-2-yl)-4-propylcyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Propan-2-yl)-4-propylcyclohexan-1-amine is an organic compound that belongs to the class of amines It is characterized by a cyclohexane ring substituted with a propyl group and an isopropyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Propan-2-yl)-4-propylcyclohexan-1-amine can be achieved through several methods. One common approach involves the reductive amination of 4-propylcyclohexanone with isopropylamine. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of N-(Propan-2-yl)-4-propylcyclohexan-1-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: N-(Propan-2-yl)-4-propylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines or primary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 4-propylcyclohexanone or 4-propylcyclohexanal.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
N-(Propan-2-yl)-4-propylcyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used as a precursor in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(Propan-2-yl)-4-propylcyclohexan-1-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include modulation of neurotransmitter release or inhibition of specific metabolic enzymes.
Comparaison Avec Des Composés Similaires
N-(Propan-2-yl)-4-propylcyclohexan-1-amine can be compared with similar compounds such as:
N,N-Diisopropylethylamine: Both compounds are tertiary amines, but N,N-Diisopropylethylamine is more sterically hindered and used as a non-nucleophilic base.
4-Propylcyclohexanone: This compound is a ketone and serves as a precursor in the synthesis of N-(Propan-2-yl)-4-propylcyclohexan-1-amine.
Isopropylamine: A primary amine used in the reductive amination process to synthesize N-(Propan-2-yl)-4-propylcyclohexan-1-amine.
The uniqueness of N-(Propan-2-yl)-4-propylcyclohexan-1-amine lies in its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H25N |
|---|---|
Poids moléculaire |
183.33 g/mol |
Nom IUPAC |
N-propan-2-yl-4-propylcyclohexan-1-amine |
InChI |
InChI=1S/C12H25N/c1-4-5-11-6-8-12(9-7-11)13-10(2)3/h10-13H,4-9H2,1-3H3 |
Clé InChI |
PHGGDIFLJVWSNR-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC(CC1)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




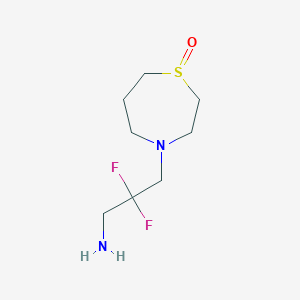
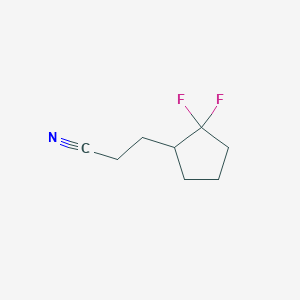

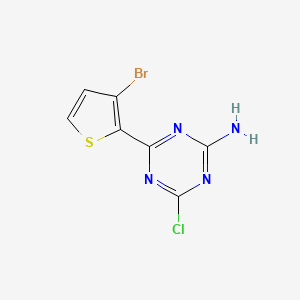


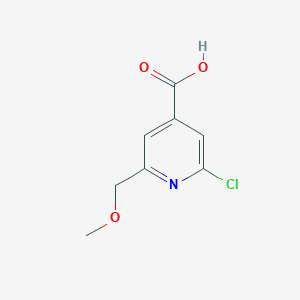

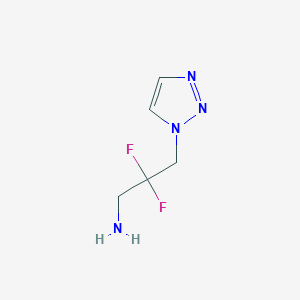

![Methyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13156598.png)
